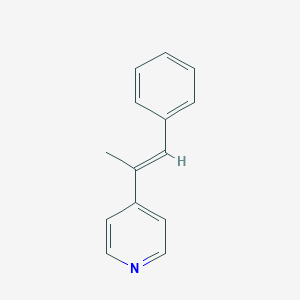

(E)-4-(1-Methyl-2-phenylethenyl)pyridine

Description

(E)-4-(1-Methyl-2-phenylethenyl)pyridine is a pyridine derivative featuring a trans-configuration (E-isomer) of the ethenyl group bridging the pyridine ring and a substituted phenyl group. This compound is structurally characterized by:

- A pyridine core at position 2.

- A methyl-substituted ethenyl linker.

- A phenyl group substituted with a nitro group (as in related derivatives, e.g., 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine) .

Applications of such compounds span medicinal chemistry (e.g., neuroprotection ) and materials science (e.g., crystallography ).

Properties

CAS No. |

18150-12-4 |

|---|---|

Molecular Formula |

C14H13N |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

4-[(E)-1-phenylprop-1-en-2-yl]pyridine |

InChI |

InChI=1S/C14H13N/c1-12(14-7-9-15-10-8-14)11-13-5-3-2-4-6-13/h2-11H,1H3/b12-11+ |

InChI Key |

RSKRXANPEHDBRN-VAWYXSNFSA-N |

SMILES |

CC(=CC1=CC=CC=C1)C2=CC=NC=C2 |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C2=CC=NC=C2 |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C2=CC=NC=C2 |

Synonyms |

4-(1-METHYL-2-PHENYLVINYL)PYRIDINE |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of (E)-4-(1-Methyl-2-phenylethenyl)pyridine are heavily influenced by substituents on the phenyl and pyridine rings. Key comparisons include:

Key Observations :

- Substituent Position : MPEP and SIB-1893 differ in pyridine substitution (positions 2 and 6 vs. 4 in the target compound), altering receptor binding selectivity. SIB-1893 shows dual mGluR5 and NMDA receptor antagonism at higher concentrations, unlike MPEP .

- Biological Activity: Chloro and amino substituents in pyridine derivatives correlate with antimicrobial properties, whereas ethenyl-linked phenyl groups are associated with neuroprotection .

Pharmacological and Functional Comparisons

- Neuroprotection : this compound analogues (e.g., SIB-1893) reduce neuronal injury by antagonizing NMDA receptors, with IC₅₀ values comparable to MPEP (~100 nM–1 µM) .

- Antimicrobial Activity: Chloro and amino-substituted pyridines exhibit MIC values of 8–32 µg/mL against E. coli and S. aureus, likely due to disrupted microbial membrane integrity .

- Crystallography: Derivatives like 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridinium iodide crystallize in the P1 space group, stabilized by C–H···I hydrogen bonds, but lack nonlinear optical activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.